
((2,2,2-Trichloroethoxy)carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2,2,2-Trichloroethoxy)carbonyl)-L-proline is a useful research compound. Its molecular formula is C8H10Cl3NO4 and its molecular weight is 290.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Activity in Asymmetric Synthesis
(2,2,2-Trichloroethoxy)carbonyl-L-proline, as a derivative of L-proline, shows relevance in asymmetric synthesis. For instance, trans-4-tert-Butyldimethylsiloxy-L-proline, a similar compound, demonstrates increased catalytic activity compared to the parent proline in various reactions. This includes α-aminoxylation of carbonyl compounds, O-nitroso-aldol/Michael, and Mannich reactions, broadening the substrate scope in these applications (Hayashi et al., 2004).
Role in Flavor Generation
In the domain of flavor science, interactions between carbonyl groups and amino acids, including proline, are crucial. These interactions are significant in generating flavors in cheese and other dairy products. The formation of various flavor components is mediated through reactions involving carbonyls and amino acids like proline (Griffith & Hammond, 1989).
Application in Synthesis of Medicinal Compounds
L-proline derivatives play a pivotal role in the synthesis of complex molecules with medicinal importance. For example, trans-4-Hydroxy-L-proline, a relative of (2,2,2-Trichloroethoxy)carbonyl-L-proline, was instrumental in creating a tricyclic compound that represents a portion of the anticancer antibiotic MPC1001 (Peng & Clive, 2009).
Impact on Protein Structure and Stability
The carbonyl group in L-proline and its derivatives plays a significant role in protein structure. Studies on the n→π* interaction, where carbonyl groups interact with other carbonyl groups, have revealed its importance in stabilizing structures like collagen (Newberry & Raines, 2017).
Use in Organocatalysis
L-proline and its derivatives, including (2,2,2-Trichloroethoxy)carbonyl-L-proline, are known for their use in organocatalysis, catalyzing a variety of organic reactions. This includes asymmetric alpha-amination, important for synthesizing α-amino carbonyl derivatives (Hayashi et al., 2008).
Propriétés
IUPAC Name |
(2S)-1-(2,2,2-trichloroethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3NO4/c9-8(10,11)4-16-7(15)12-3-1-2-5(12)6(13)14/h5H,1-4H2,(H,13,14)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKPZNRZPGUAET-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC(Cl)(Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

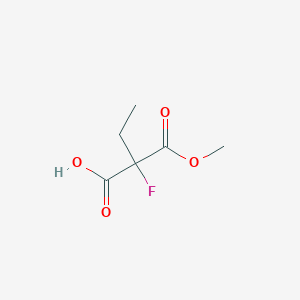
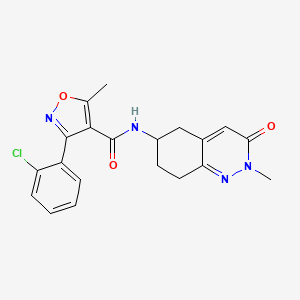
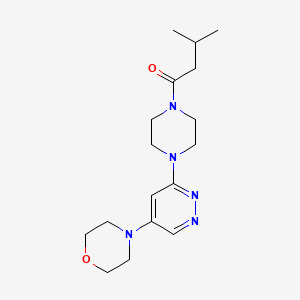

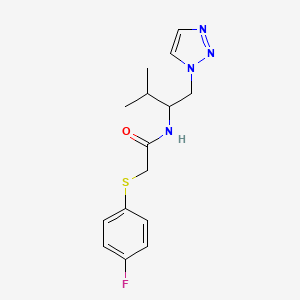
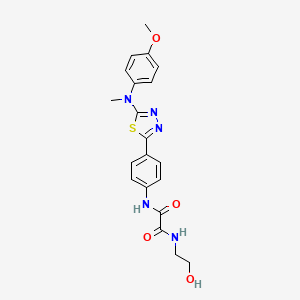
![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-methylpropanamido)benzoate](/img/structure/B2423397.png)
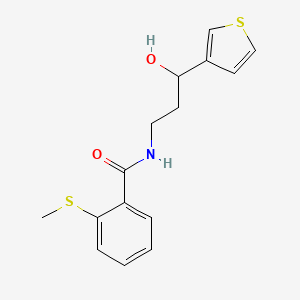
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)
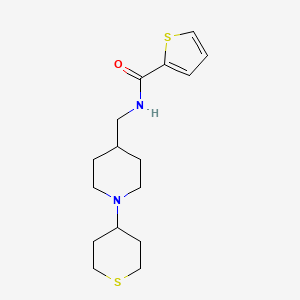

![N-(3,5-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2423411.png)
